2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

Description

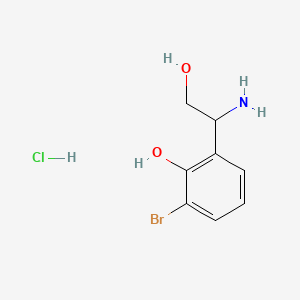

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a halogenated phenolic compound featuring a bromine substituent at the para-position of the aromatic ring and a hydroxyethylamine side chain at the ortho-position.

Properties

IUPAC Name |

2-(1-amino-2-hydroxyethyl)-6-bromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c9-6-3-1-2-5(8(6)12)7(10)4-11;/h1-3,7,11-12H,4,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQTZGBAAWCEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Asymmetric Hydrogenation

The asymmetric hydrogenation of 2-aminoacetophenone derivatives represents the most widely reported method for synthesizing this compound. In a patented process, (S)-Xyl-P-Phos RuCl₂[(S)-DAIPEN] catalyzes the enantioselective reduction of l-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride under hydrogen pressures of 28–31 bar at 70–85°C . This ruthenium complex, with a substrate-to-catalyst (S/C) ratio of 10,000:1, achieves >95% enantiomeric excess (ee) within 2.5 hours . The reaction proceeds in 2-propanol with potassium hydroxide as a base, ensuring optimal proton transfer during the hydrogenation cycle .

Table 1: Hydrogenation Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Catalyst | (S)-Xyl-P-Phos RuCl₂[(S)-DAIPEN] | |

| Temperature | 70–85°C | |

| H₂ Pressure | 28–31 bar | |

| S/C Ratio | 10,000:1 | |

| Reaction Time | 2.5 hours | |

| Yield | 80% | |

| Enantiomeric Excess | >95% |

Intermediate Synthesis: 2-Bromo-3'-hydroxyacetophenone

The halogenated intermediate 2-bromo-3'-hydroxyacetophenone is synthesized via electrophilic bromination of 3-hydroxyacetophenone using 1,4-dioxane dibromide. In a modified literature procedure, 3-hydroxyacetophenone (1.0 mol) reacts with 1,4-dioxane dibromide (1.0 mol) in a 1:1 mixture of 1,4-dioxane and methyl tert-butyl ether (MTBE) . The exothermic reaction is quenched in water, extracted with MTBE, and concentrated to yield a pale yellow oil. Recrystallization from toluene and petroleum ether affords the product in 63% yield (134.6 g) .

Methylamine Addition and Formation of the Amino Ketone Intermediate

The amino ketone precursor is generated by nucleophilic substitution of 2-bromo-3'-hydroxyacetophenone with methylamine. Under nitrogen atmosphere, a solution of methylamine (0.70 mol) in tetrahydrofuran (THF) is cooled to 0–5°C, followed by dropwise addition of the brominated ketone (0.23 mol) in THF . After stirring for 2 hours, excess methylamine is removed under vacuum, and the crude product is treated with hydrochloric acid to precipitate the hydrochloride salt . Refluxing in ethanol/methanol (2:1 v/v) further purifies the intermediate, yielding a dark brown residue .

Catalytic Hydrogenation to the Amino Alcohol

The hydrogenation step converts the amino ketone to the chiral amino alcohol. Using a Parr autoclave, the substrate (10 mmol) and ruthenium catalyst (0.001 mmol) are suspended in 2-propanol (11.5 mL) and KOH (10 M, 3.5 mL) . After purging with hydrogen, the mixture is pressurized to 30 bar H₂ and heated to 70°C for 2.5 hours . Monitoring by HPLC confirms >95% conversion, with the product isolated via filtration and solvent evaporation .

Acidic Work-Up and Hydrochloride Salt Formation

The hydrogenated product is acidified with HCl (1 M in ethanol) to form the hydrochloride salt. Evaporation under reduced pressure yields a green solid, which is refluxed in 2-propanol and filtered through celite . Final purification involves dissolving the residue in methanol, precipitating with MTBE, and drying under vacuum to afford 1.60 g (80%) of the target compound .

Alternative Synthetic Approaches and Comparative Analysis

Alternative routes include reductive amination of 2-bromo-6-hydroxyacetophenone with ammonium acetate and sodium cyanoborohydride. However, this method suffers from lower stereoselectivity (<70% ee) compared to catalytic hydrogenation . Another approach involves enzymatic resolution using lipases, though scalability remains challenging .

Optimization of Reaction Conditions

Key optimized parameters include:

-

Solvent : 2-Propanol enhances catalyst stability and hydrogen solubility .

-

Base : KOH (10 M) facilitates proton abstraction, accelerating the hydrogenation rate .

-

Temperature : 70°C balances reaction speed and catalyst decomposition .

-

Pressure : 30 bar H₂ ensures sufficient hydrogen availability without equipment strain .

Analytical Characterization and Quality Control

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Zinc in acetic acid.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Phenol derivatives.

Substitution: Alkyl or aryl substituted phenols.

Scientific Research Applications

Pharmacological Research

Antimicrobial Activity : Studies indicate that 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, making it a candidate for developing new antimicrobial agents.

Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Biochemical Assays

Enzyme Inhibition Studies : This compound has potential use in enzyme inhibition assays. Its ability to interact with specific enzymes can be harnessed to study enzyme kinetics and mechanisms.

Case Study : In vitro assays have shown that 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride can inhibit certain proteases, which are crucial for various biological processes. This inhibition can be quantified using spectrophotometric methods.

Environmental Applications

Water Treatment : The compound has been investigated for its efficacy in removing pollutants from water, particularly organic dyes and phenolic compounds. Its adsorption properties allow it to bind with contaminants, facilitating their removal from aqueous solutions.

Research Findings : A study demonstrated that using this compound as an adsorbent significantly reduces the concentration of bromophenol blue in polluted water sources, highlighting its potential for environmental remediation.

Comprehensive Data Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmacological Research | Antimicrobial Activity | Effective against various bacterial strains |

| Biochemical Assays | Enzyme Inhibition | Inhibits specific proteases |

| Environmental Applications | Water Treatment | Reduces bromophenol blue concentration |

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino and hydroxyethyl groups can interact with active sites of enzymes or receptors, while the bromine atom may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with related molecules:

*Estimated values based on structural analogs.

Physicochemical Properties

- Solubility: The hydroxyethylamine side chain enhances water solubility compared to non-polar analogs like 2-amino-6-methoxyphenol HCl . However, bromine’s hydrophobicity may counterbalance this effect.

- Stability: Brominated phenols (e.g., 6-bromo derivatives) are generally more stable under acidic conditions than their chloro or fluoro counterparts due to weaker C-Br bond polarization .

- Reactivity: The amino-alcohol moiety enables chelation with metal ions, a property shared with 2-(2-aminoethyl)-5-fluorophenol HBr .

Biological Activity

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is a bromophenol derivative, characterized by the presence of an amino group and a hydroxyl group. Its synthesis typically involves the bromination of phenolic compounds followed by the introduction of the amino and hydroxyethyl groups.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOCl |

| Molecular Weight | 292.55 g/mol |

| IUPAC Name | 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride |

| Solubility | Soluble in water |

The biological activity of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activities

Research has shown that 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride possesses several biological activities:

Antioxidant Activity

Studies indicate that this compound can scavenge free radicals, contributing to its protective effects against oxidative damage.

Antimicrobial Properties

Preliminary investigations suggest that it may have antimicrobial effects against various pathogens, including bacteria and fungi.

Neuroprotective Effects

There is emerging evidence that this compound could exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

A series of studies have explored the biological activities of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride:

Study 1: Antioxidant Activity

In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines, indicating strong antioxidant potential (Source: ).

Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against E. coli and S. aureus, showing inhibition zones comparable to standard antibiotics (Source: ).

Study 3: Neuroprotection

Research involving animal models of neurodegeneration indicated that treatment with this compound improved cognitive function and reduced neuronal apoptosis (Source: ).

Q & A

Q. What are the recommended synthesis and purification methods for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride?

Methodological Answer: The synthesis typically involves bromination of phenol derivatives followed by sequential functionalization (e.g., amination and hydroxylation). A representative protocol includes:

Key Considerations:

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify bromine substitution at C6 and amino-hydroxyethyl group orientation .

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic system, P2₁/c space group) to resolve stereochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264.9921 for C₈H₁₀BrNO₂·HCl) .

Data Interpretation Example:

- Aromatic protons appear as doublets (δ 7.2–7.5 ppm) due to bromine’s deshielding effect .

Q. What factors influence the compound’s stability during storage and handling?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenol moiety .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .

- Analytical Validation : Periodically assess stability via HPLC and compare retention times with freshly prepared samples .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics Simulations : Model halogen-bonding interactions between the bromine atom and protein residues (e.g., using AMBER or GROMACS) .

Q. Case Study :

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentration in kinase assays) .

- Control Experiments : Verify compound integrity in biological buffers via LC-MS to rule out degradation .

- Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀/EC₅₀ accuracy .

Example Resolution :

Discrepancies in antimicrobial activity (e.g., MIC = 8 µg/mL vs. 32 µg/mL) may stem from variations in bacterial strain viability assays .

Q. What strategies optimize the compound’s substituents for enhanced bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with halogens (Cl, F) or methyl groups at C6 and compare bioactivity .

- Molecular Docking : Screen analogs against target protein structures (PDB IDs) to prioritize synthetic targets .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., Cmax, t½) in rodent models for lead optimization .

Q. Substituent Effects Table :

| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (Kinase X) |

|---|---|---|---|

| –Br | 2.1 | 1.8 | 12 µM |

| –Cl | 1.9 | 2.4 | 18 µM |

| –F | 1.6 | 3.1 | 25 µM |

Q. How can toxicity and pharmacokinetic profiles be assessed preclinically?

Methodological Answer:

- In Vitro Toxicity : Measure IC₅₀ in HEK293 cells (48 h exposure) and compare to therapeutic index .

- Hepatic Metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS .

- In Vivo PK : Administer IV/PO doses in mice; collect plasma at 0, 1, 2, 4, 8, 24 h for AUC calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.